1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a triazolopyrimidine ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide under solvent-free conditions . This method is efficient and eco-friendly, producing the desired compound in good yields.
Industrial Production Methods
the use of microwave irradiation and catalyst-free conditions has been explored for similar compounds, suggesting potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly in the inhibition of CDK2/cyclin A2.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Material Sciences: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2 by binding to the active site, thereby preventing the phosphorylation of target proteins and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N6O2 |
---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N6O2/c1-6-4-8(16-10(13-6)11-5-12-16)15-3-2-7(14-15)9(17)18/h2-5H,1H3,(H,17,18) |
InChI Key |
LKSUOVSYJIFQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.